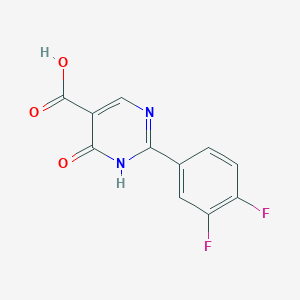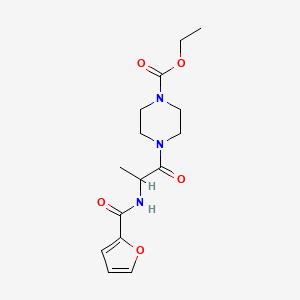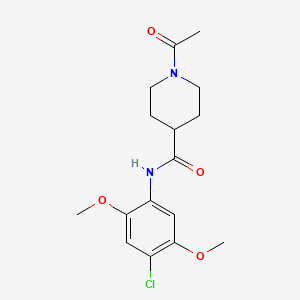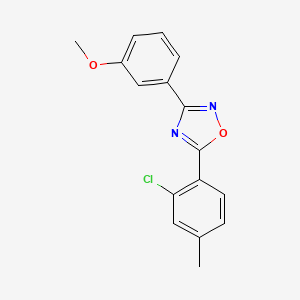![molecular formula C20H17Cl2N3O3 B5434226 (4E)-1-(3,4-Dichlorophenyl)-4-{[4-(morpholin-4-YL)phenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B5434226.png)
(4E)-1-(3,4-Dichlorophenyl)-4-{[4-(morpholin-4-YL)phenyl]methylidene}pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-(3,4-Dichlorophenyl)-4-{[4-(morpholin-4-YL)phenyl]methylidene}pyrazolidine-3,5-dione: is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-1-(3,4-Dichlorophenyl)-4-{[4-(morpholin-4-YL)phenyl]methylidene}pyrazolidine-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolidine-3,5-dione structure, followed by the introduction of the dichlorophenyl and morpholinylphenyl groups. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-1-(3,4-Dichlorophenyl)-4-{[4-(morpholin-4-YL)phenyl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparison with Similar Compounds
Dichloroanilines: These compounds share the dichlorophenyl group and are used in the production of dyes and herbicides.
Morpholine Derivatives: Compounds containing the morpholine ring are used in pharmaceuticals and agrochemicals.
Uniqueness: The uniqueness of (4E)-1-(3,4-Dichlorophenyl)-4-{[4-(morpholin-4-YL)phenyl]methylidene}pyrazolidine-3,5-dione lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3/c21-17-6-5-15(12-18(17)22)25-20(27)16(19(26)23-25)11-13-1-3-14(4-2-13)24-7-9-28-10-8-24/h1-6,11-12H,7-10H2,(H,23,26)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYNKHMRYRYBD-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5434148.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5434162.png)
![N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(3-METHOXYPHENYL)UREA](/img/structure/B5434165.png)
![ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5434168.png)

![3-methyl-4-[(2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazin-2-one](/img/structure/B5434185.png)
![(5E)-5-[[2-[3-(4-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5434188.png)
![2,2,2-trifluoro-N-[(4-iodo-2-methylphenyl)carbamoyl]acetamide](/img/structure/B5434205.png)
![(2S*,4S*,5R*)-4-{[(carboxymethyl)(methyl)amino]carbonyl}-5-(4-chlorophenyl)-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5434207.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylpyrazin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5434212.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-4-methoxybenzamide](/img/structure/B5434221.png)
